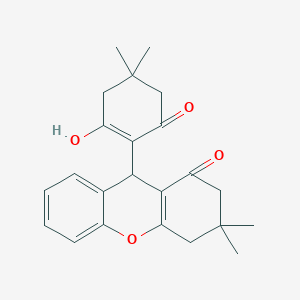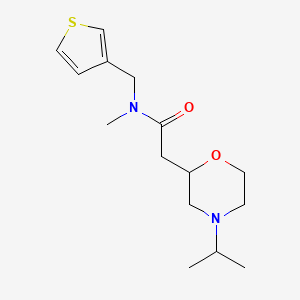![molecular formula C20H25N3 B5363103 3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine, also known as ABP688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Mecanismo De Acción
3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the receptor, this compound blocks the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, in different brain regions. It has also been found to affect the activity of ion channels and voltage-gated calcium channels. Furthermore, this compound has been shown to regulate the expression of various genes that are involved in synaptic plasticity, neuroprotection, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine has several advantages as a research tool, including its high selectivity and potency for mGluR5, its well-characterized pharmacokinetics and pharmacodynamics, and its availability from commercial sources. However, there are also some limitations associated with its use, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine and mGluR5 antagonists. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the identification of novel signaling pathways that are regulated by mGluR5 and their potential roles in disease pathogenesis. Additionally, the use of this compound and other mGluR5 antagonists in combination with other drugs or therapies may provide new avenues for the treatment of complex disorders.
Métodos De Síntesis
The synthesis of 3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine involves the reaction of 3-bromopyridine with the corresponding amine and azetidine in the presence of a palladium catalyst. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of synaptic plasticity, learning, and memory. This compound has also been used to study the potential therapeutic effects of mGluR5 antagonists in animal models of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
3-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-2-5-17(6-3-1)14-22-11-8-20(9-12-22)23-15-19(16-23)18-7-4-10-21-13-18/h1-7,10,13,19-20H,8-9,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFCRYMVQQXNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)C3=CN=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({2-(3,4-dichlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5363027.png)

![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5363037.png)
![N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5363044.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]propanamide](/img/structure/B5363052.png)

![1'-benzyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5363069.png)

![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)